molecular formula C10H18ClNO4 B13476094 Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride

Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride

Cat. No.: B13476094
M. Wt: 251.71 g/mol
InChI Key: OPKNIAWXOJGYHP-UHFFFAOYSA-N
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Description

Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride is a spirocyclic compound featuring a unique heteroatomic architecture. The molecule contains a 1,4-dioxa ring (two oxygen atoms) fused with a 9-aza ring (one nitrogen atom) in a spiro[5.5]undecane framework. The methyl carboxylate group at position 2 and the hydrochloride salt enhance its polarity and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C10H18ClNO4

Molecular Weight

251.71 g/mol

IUPAC Name

methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO4.ClH/c1-13-9(12)8-6-14-7-10(15-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H

InChI Key

OPKNIAWXOJGYHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COCC2(O1)CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction often employs reagents such as aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce production costs. Techniques such as continuous flow chemistry and the use of more efficient catalysts can be employed to scale up the production process .

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound serves as both a synthetic target and intermediate. A primary synthesis involves cyclization of diol-amine precursors followed by esterification and HCl salt formation. Critical steps include:

Reaction StepReagents/ConditionsYield (%)Purpose
Cyclization of amine precursorDiol + Amine (thermal activation)65-75Spirocore formation
EsterificationMethyl chloroformate, base (e.g., K₂CO₃)82Introduction of methyl ester
Salt formationHCl (gaseous or aqueous)95+Hydrochloride stabilization

This route leverages the spirocyclic structure's stability under basic conditions, enabling efficient salt formation .

Functional Group Reactivity

The ester group and tertiary amine dominate reactivity:

Ester Hydrolysis

  • Conditions : 2N NaOH, reflux (4h)

  • Product : 1,4-Dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid (confirmed by IR loss of ester C=O at 1740 cm⁻¹ and new -COOH peak at 1705 cm⁻¹) .

  • Applications : Carboxylic acid derivatives used in peptide coupling or metal coordination .

Amine Alkylation

  • Reagents : Alkyl halides (e.g., benzyl bromide)

  • Mechanism : SN2 displacement at the tertiary amine, forming quaternary ammonium salts .

  • Example : Phenethylation at N9 enhances σ1 receptor affinity (Ki = 12 nM) .

Ring-Opening Reactions

The dioxane ring undergoes selective cleavage under acidic or nucleophilic conditions:

ConditionReagentProduct ClassApplication
Acidic hydrolysisH₂SO₄ (conc.), 100°CLinear diol-amine derivativesPrecursors for polycyclic systems
Nucleophilic attackGrignard reagents (RMgX)Alcohol-functionalized aminesChiral building blocks

Notably, ring-opening with arylamines (e.g., aniline derivatives) generates aminoalcohol intermediates, pivotal in synthesizing MOR/σ1R dual ligands .

Pharmacological Activity via Target Binding

The compound's derivatives exhibit dual μ-opioid receptor (MOR) and σ1 receptor (σ1R) modulation. Key interactions include:

TargetBinding Affinity (Ki)Structural RequirementCitation
MOR8.2 nMPhenethyl group at N9, methyl ester
σ1R15 nMSpirocyclic core, aryl substituents

Mechanistic Insight :

  • The spirocyclic core aligns with MOR's hydrophobic pocket, while the basic amine interacts with Asp147 via ionic bonding .

  • σ1R binding involves π-π stacking between the aryl group and Tyr103 .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 220°C (TGA data).

  • Hydrolytic Sensitivity : Ester hydrolysis accelerates at pH > 9 (t₁/₂ = 2h at pH 10) .

  • Light Sensitivity : UV exposure induces radical-mediated ring contraction (monitored by HPLC).

Characterization Data

Critical analytical parameters for reaction monitoring:

TechniqueKey Signals
¹H NMR δ 3.72 (s, COOCH₃), δ 3.2-3.5 (m, spirocyclic CH₂), δ 2.8 (br s, NH⁺HCl)
IR 1740 cm⁻¹ (ester C=O), 2700-2400 cm⁻¹ (NH⁺ stretch)
MS m/z 214 [M⁺-HCl], 156 [C₈H₁₄NO₂⁺] (spiro ring fragment)

Scientific Research Applications

Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Ester Group Variability : The target compound’s methyl ester contrasts with ethyl () and tert-butyl () esters, influencing lipophilicity and metabolic stability.
  • Salt Form : Hydrochloride salts improve aqueous solubility compared to free bases (e.g., ’s 6c) .

Physicochemical and Spectral Properties

  • IR Spectroscopy : Ethyl ester analogs show strong C=O stretches at ~1733 cm⁻¹, suggesting similar absorbance for the methyl ester target . Dioxo compounds (e.g., 7f) exhibit multiple C=O peaks (1678–1654 cm⁻¹) .
  • Molecular Weight : The target compound’s lower molecular weight (249.69 vs. 290.83 for tert-butyl diaza derivatives) reflects its simpler ester group .

Biological Activity

Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride is an intriguing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to summarize key information.

  • Chemical Formula : C11_{11}H19_{19}ClN\O3_3
  • Molecular Weight : 232.73 g/mol
  • IUPAC Name : Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride
  • Appearance : White powder
  • Storage Conditions : Room temperature

Research indicates that compounds similar to methyl 1,4-dioxa-9-azaspiro[5.5]undecane derivatives exhibit significant pharmacological activities, particularly as soluble epoxide hydrolase (sEH) inhibitors. These compounds have been shown to modulate pathways involved in inflammation and pain management.

Inhibitory Activity

A study highlighted the effectiveness of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as sEH inhibitors, which are crucial in treating chronic kidney diseases. The compound demonstrated a notable reduction in serum creatinine levels when administered in a rat model, indicating its potential as an oral therapeutic agent for renal conditions .

Dual Pharmacological Activity

Another significant aspect of this compound is its dual activity against both sigma (+σ) receptors and µ-opioid receptors (MOR). This multimodal action suggests potential applications in pain management therapies, as evidenced by patent literature detailing these pharmacological properties .

Table 1: Summary of Biological Activities

Activity Description Reference
sEH InhibitionPotent inhibition leading to reduced serum creatinine in chronic kidney disease models
Sigma Receptor ModulationInteraction with sigma receptors indicating potential for analgesic effects
µ-Opioid Receptor InteractionPotential for multimodal pain relief strategies

Case Study: Chronic Kidney Disease Model

In a controlled study involving rats with anti-glomerular basement membrane glomerulonephritis, the administration of a compound related to methyl 1,4-dioxa-9-azaspiro[5.5]undecane hydrochloride resulted in significant decreases in serum creatinine levels. This suggests that the compound not only possesses biological activity but also demonstrates therapeutic potential in renal pathologies .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride?

Answer:
The synthesis typically involves cyclocondensation reactions to form the spirocyclic core. For example, spirocyclic ether-azabicyclic templates are constructed via intramolecular cyclization of precursors containing amine and carbonyl functionalities. A key step is the formation of the 1,4-dioxa-9-azaspiro[5.5]undecane backbone, which can be achieved using keto-amine or ester-amine coupling under acidic or basic conditions . Post-cyclization, carboxylate esterification (e.g., methyl esterification) followed by hydrochloride salt formation completes the synthesis. Reference compounds with similar frameworks, such as tert-butyl-protected diazaspiro derivatives, highlight the use of Boc-protection/deprotection strategies to stabilize reactive intermediates .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for verifying the spirocyclic structure, including the dioxa and azabicyclic moieties. For instance, distinct splitting patterns in 1H NMR can confirm the rigidity of the spiro system .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C9H15NO4·HCl) and detects impurities.
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for chiral centers in the spiro system .
  • HPLC/LC-MS: Quantifies purity (>95% as per supplier specifications) and detects degradation products .

Advanced: How can researchers address low yields in spirocyclic ring formation during synthesis?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Methodological optimizations include:

  • Catalyst Screening: Use of Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature Control: Gradual heating (e.g., reflux in THF) minimizes decomposition of thermally sensitive intermediates.
  • Protecting Group Strategies: Temporary protection of reactive amines (e.g., Boc groups) prevents unwanted side reactions during cyclization .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Answer:
Discrepancies may arise from dynamic conformational changes or solvent effects. Strategies include:

  • Variable-Temperature NMR: Identifies conformational flexibility in the spirocyclic system .
  • DFT Calculations: Compares computed chemical shifts (using software like Gaussian) with experimental NMR data to validate assignments.
  • Cross-Validation with Crystallography: X-ray structures provide definitive evidence of molecular geometry, resolving ambiguities in NMR peak assignments .

Basic: What physicochemical properties of this compound are critical for its application in drug discovery?

Answer:

  • Rigid Spirocyclic Core: Enhances metabolic stability and reduces off-target interactions due to restricted conformational flexibility .
  • Hydrochloride Salt Form: Improves aqueous solubility for in vitro assays (e.g., binding studies).
  • LogP/D Values: The dioxa ring increases polarity, balancing lipophilicity for membrane permeability.

Advanced: What strategies improve regioselectivity during functionalization of the spirocyclic core?

Answer:

  • Directing Groups: Introduce temporary substituents (e.g., sulfonyl groups) to steer electrophilic attacks to specific positions .
  • Metal-Mediated Coupling: Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) target nitrogen or oxygen atoms in the spiro system.
  • pH-Controlled Reactions: Selective protonation/deprotonation of the azaspiro amine can direct reactivity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Storage: Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester group .
  • Handling: Use inert atmosphere (N2/Ar) gloveboxes for moisture-sensitive reactions.
  • PPE: Wear nitrile gloves and goggles; avoid inhalation of hydrochloride salt aerosols .

Advanced: How can decomposition pathways under acidic/basic conditions be systematically analyzed?

Answer:

  • Forced Degradation Studies: Expose the compound to 0.1M HCl/NaOH at 40°C for 24–72 hours.
  • LC-MS Profiling: Identify degradation products (e.g., hydrolysis of the methyl ester to carboxylic acid).
  • Kinetic Modeling: Determine rate constants for decomposition to optimize formulation pH .

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